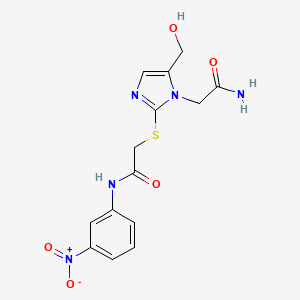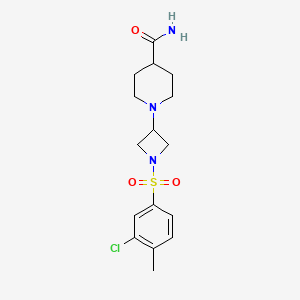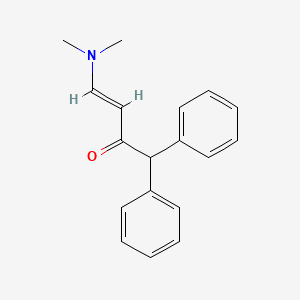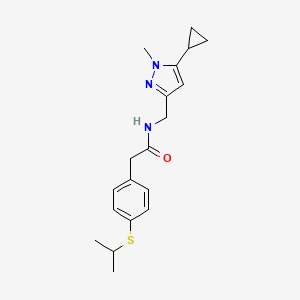
2-((4-nitrobenzyl)thio)-5-phenyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antituberculosis Activity
- Antituberculosis Agents : Derivatives of imidazole, including those similar to 2-((4-nitrobenzyl)thio)-5-phenyl-1H-imidazole, have been studied for their antituberculosis activity. Some compounds in this category have shown promising results against Mycobacterium tuberculosis, indicating potential applications in antituberculosis drug development (Foroumadi et al., 2004).
Chemical Synthesis and Structural Analysis
- Synthesis of Heterocyclic Compounds : Research on nitrogen-containing heterocyclic compounds, including imidazole derivatives, has led to the synthesis of various novel structures. These synthetic pathways contribute to the field of organic chemistry and have potential applications in drug development (Stefancich et al., 1993).
- Crystal Structure Analysis : Studies on related imidazole compounds have involved detailed analysis of crystal structures and molecular interactions. This type of research aids in understanding the physical and chemical properties of these compounds (Sowmya et al., 2020).
Biological Evaluation and Antimicrobial Activity
- Antimicrobial Activities : Imidazole derivatives have been evaluated for their antimicrobial properties. Some compounds have demonstrated effectiveness against bacteria and fungi, highlighting their potential as antimicrobial agents (Samadhiya et al., 2014).
- Cytotoxicity Studies : Research into N-heterocyclic carbene–silver(I) acetate complexes derived from imidazole has included cytotoxicity tests on human renal-cancer cell lines. These studies are crucial for understanding the therapeutic potential and safety profile of these compounds (Patil et al., 2011).
Materials Science and Nonlinear Optical Chromophores
- Nonlinear Optical Chromophores : Imidazole-based compounds have been developed for use in nonlinear optical chromophores. These compounds are known for their high thermal stability and molecular nonlinearity, making them suitable for various applications in materials science (Santos et al., 2001).
Safety and Hazards
Orientations Futures
The future directions for the study of “2-((4-nitrobenzyl)thio)-5-phenyl-1H-imidazole” and related compounds could involve further exploration of their potential therapeutic effects, such as their antidepressant activity . Additionally, their potential for controlling and tuning CO2 reactivity could be further investigated .
Mécanisme D'action
Target of Action
Similar compounds, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes, receptors, and other proteins.
Mode of Action
Based on the activities of structurally similar compounds, it can be inferred that the compound may interact with its targets through hydrogen bond accepting and donating characteristics . This allows the compound to form specific interactions with different target receptors, potentially leading to changes in their function.
Biochemical Pathways
These could include pathways related to cell growth and proliferation, inflammation, oxidative stress, viral replication, and various enzymatic processes .
Result of Action
Based on the reported activities of similar compounds, potential effects could include inhibition of cell growth, reduction of inflammation, neutralization of oxidative stress, inhibition of viral replication, and modulation of enzymatic activity .
Action Environment
The action, efficacy, and stability of 2-((4-nitrobenzyl)thio)-5-phenyl-1H-imidazole can be influenced by various environmental factors . These could include the pH and temperature of the biological environment, the presence of other compounds or drugs, and the specific characteristics of the target cells or tissues.
Propriétés
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-5-phenyl-1H-imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-19(21)14-8-6-12(7-9-14)11-22-16-17-10-15(18-16)13-4-2-1-3-5-13/h1-10H,11H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUYSMAHFFSILG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2375667.png)
![(Z)-4-(benzo[d][1,3]dioxol-5-yl)-N'-(naphthalen-1-yl)thiazole-2-carbohydrazonoyl cyanide](/img/structure/B2375673.png)
![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide](/img/structure/B2375674.png)
![N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2375677.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2375678.png)
![7-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
![1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2375680.png)



